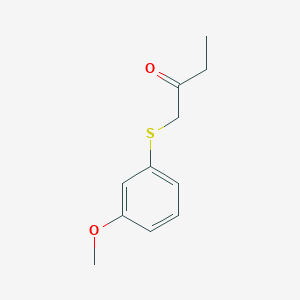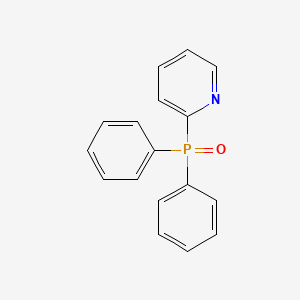
Diphenyl(pyridin-2-yl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(pyridin-2-yl)phosphine oxide is an organophosphorus compound with the molecular formula C₁₇H₁₄NOP. It is known for its unique structure, where a phosphine oxide group is bonded to a pyridine ring and two phenyl groups. This compound is widely used as a ligand in coordination chemistry and has applications in various fields due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(pyridin-2-yl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromopyridine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and is carried out in a solvent like tetrahydrofuran (THF). The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(pyridin-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as nitro or halogenated compounds .
Scientific Research Applications
Diphenyl(pyridin-2-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: It is used in the production of polymers and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of diphenyl(pyridin-2-yl)phosphine oxide involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination forms stable complexes that can exhibit unique photophysical properties, such as luminescence. The compound’s ability to act as a bidentate ligand allows it to form chelates with metal ions, enhancing the stability and reactivity of the resulting complexes .
Comparison with Similar Compounds
Similar Compounds
Diphenyl-2-pyridylphosphine: Similar in structure but lacks the oxygen atom bonded to phosphorus.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one pyridine group.
Uniqueness
Diphenyl(pyridin-2-yl)phosphine oxide is unique due to its ability to form stable complexes with metal ions while exhibiting photoluminescent properties. This makes it particularly valuable in applications requiring both stability and luminescence, such as in the development of new materials and sensors .
Properties
Molecular Formula |
C17H14NOP |
|---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-diphenylphosphorylpyridine |
InChI |
InChI=1S/C17H14NOP/c19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H |
InChI Key |
DNWSVXHWEWBVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




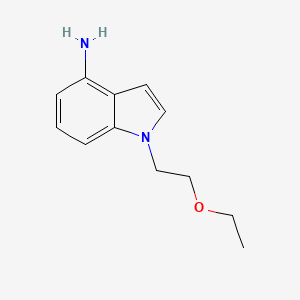
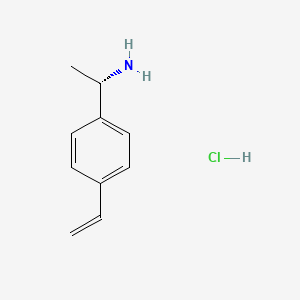
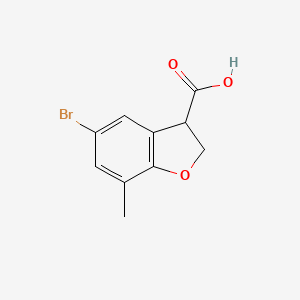
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
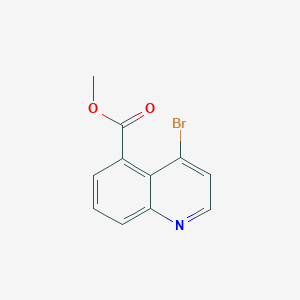
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
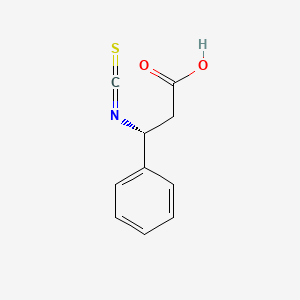

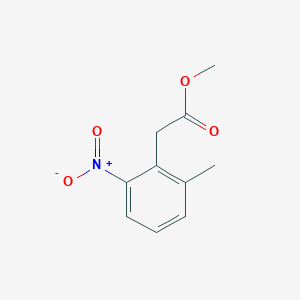
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
